molecular formula C13H17NO2 B8553002 N-[1-(4-Acetylphenyl)propan-2-yl]acetamide CAS No. 61630-03-3

N-[1-(4-Acetylphenyl)propan-2-yl]acetamide

Cat. No. B8553002
Key on ui cas rn: 61630-03-3
M. Wt: 219.28 g/mol
InChI Key: GFXKTZQLBMPONQ-UHFFFAOYSA-N
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Patent
US04113871

Procedure details

The ester hydrochloride used as starting material is prepared in the following manner: N-acetyl-4-acetylamphetamine (m.p. 99°-100° C.) is oxidized to 4-(2-acetamidopropyl)-benzoic acid (m.p. 207°-208° C.), this is reduced to give 4-(2-acetamidopropyl)-benzyl alcohol (oil) which is then oxidized to 4-(2-acetamidopropyl)-benzaldehyde (m.p. 84°-86° C.) and this is condensed with malonic acid to give 4-(2-acetamidopropyl)-cinnamic acid (m.p. 207°-208° C.) which is hydrogenated to give β-[4-(2-acetamidopropyl)-phenyl]-propionic acid (m.p. 93°-96° C.). Subsequent acid hydrolysis gives the hydrochloride of β-[4-(2-aminopropyl)-phenyl]-propionic acid which is esterified to give the above-mentioned ethyl ester hydrochloride.
[Compound]
Name
ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:16])C)=[CH:10][CH:9]=1)[CH3:6])(=[O:3])[CH3:2].C(NC(C)CC1C=CC(C(O)=O)=CC=1)(=O)C>>[C:1]([NH:4][CH:5]([CH3:6])[CH2:7][C:8]1[CH:9]=[CH:10][C:11]([CH2:14][OH:16])=[CH:12][CH:13]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(C)CC1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(CC1=CC=C(C(=O)O)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared in the following manner

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(CC1=CC=C(CO)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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